For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4S,5S)-1,2-Dithiane-4,5-diol: Core Properties and Biological Activity
(4S,5S)-1,2-Dithiane-4,5-diol , also known as oxidized dithiothreitol (DTT), is a chiral organosulfur compound with significant implications in cellular biology and potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and relevant experimental protocols.
Fundamental Properties
(4S,5S)-1,2-Dithiane-4,5-diol is the intramolecular disulfide-cyclized form of dithiothreitol. Its rigid, six-membered ring structure and the stereochemistry of its hydroxyl groups are key to its biological function.
Table 1: Physicochemical Properties of (4S,5S)-1,2-Dithiane-4,5-diol
| Property | Value | Reference |
| IUPAC Name | (4S,5S)-1,2-dithiane-4,5-diol | [1] |
| Synonyms | trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT | [2][3][4] |
| CAS Number | 14193-38-5 | [1][2] |
| Molecular Formula | C₄H₈O₂S₂ | [1] |
| Molecular Weight | 152.24 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 130-132 °C | [3] |
| Solubility | Soluble in DMSO and ethanol | [5] |
| InChI Key | YPGMOWHXEQDBBV-QWWZWVQMSA-N | [3] |
| SMILES | O[C@@H]1CSSC[C@H]1O | [3] |
Table 2: Spectroscopic Data of trans-1,2-Dithiane-4,5-diol
| Spectroscopic Technique | Data |
| ¹H NMR | Data available but specific chemical shifts not detailed in the provided search results. |
| ¹³C NMR | Data available but specific chemical shifts not detailed in the provided search results. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 152. Major fragments observed at m/z 108.[6] |
| UV Absorbance | Strong absorbance peak at 280 nm.[5] |
Biological Activity: Induction of the Unfolded Protein Response
(4S,5S)-1,2-Dithiane-4,5-diol is a potent inducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[7] This activity is central to its potential applications in neuroprotection and cancer therapy.[2]
The mechanism of UPR induction by oxidized DTT involves the activation of the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR. This leads to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha), which in turn promotes the translation of ATF4 (activating transcription factor 4). ATF4 then upregulates the expression of key UPR target genes, including GRP78 (glucose-regulated protein 78, also known as BiP) and GADD153 (growth arrest and DNA damage-inducible gene 153, also known as CHOP).[8]
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Caption: UPR Signaling Pathway Induced by Oxidized DTT.
Table 3: Biological Activity of (4S,5S)-1,2-Dithiane-4,5-diol
| Assay | Cell Line | Effect | Quantitative Data | Reference |
| UPR Induction | LLC-PK1 (porcine kidney epithelial) | Transcriptional activation of GRP78 and GADD153/CHOP | Concentration-dependent increase in mRNA levels | [7] |
| Cytotoxicity | Various Cancer Cell Lines | Potential cytotoxic effects | IC50 values are not yet reported for this specific compound. | [9] |
Experimental Protocols
A common method for the synthesis of trans-1,2-dithiane-4,5-diol involves the oxidation of the corresponding dithiol, dithiothreitol (DTT).
Workflow for Synthesis
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Caption: General Synthesis Workflow.
Detailed Protocol (Conceptual)
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Dissolution: Dissolve (2S,3S)-1,4-dimercaptobutane-2,3-diol (DTT) in a suitable solvent system, such as a mixture of methanol and water.
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Oxidation: Introduce an oxidizing agent. This can be as simple as bubbling air or oxygen through the solution over an extended period. Alternatively, a controlled amount of a chemical oxidant like hydrogen peroxide can be used.
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Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
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Work-up: Once the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove the solvent.
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Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (4S,5S)-1,2-Dithiane-4,5-diol as a crystalline solid.
The induction of GRP78 and GADD153/CHOP can be quantified at both the mRNA and protein levels.
Experimental Workflow for UPR Analysis
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Caption: Workflow for UPR Induction Analysis.
Quantitative Real-Time PCR (qRT-PCR) Protocol
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Cell Treatment: Plate cells (e.g., HeLa, HepG2) and allow them to adhere. Treat the cells with varying concentrations of (4S,5S)-1,2-Dithiane-4,5-diol for a specified time course (e.g., 6, 12, 24 hours).
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RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
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qPCR: Perform quantitative PCR using specific primers for GRP78, GADD153/CHOP, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
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Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression compared to untreated controls.
Western Blot Protocol
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Cell Treatment and Lysis: Treat cells as described for qRT-PCR. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies specific for GRP78, GADD153/CHOP, p-PERK, p-eIF2α, and ATF4.
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Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
(4S,5S)-1,2-Dithiane-4,5-diol is a valuable chemical tool for studying the Unfolded Protein Response and holds promise for therapeutic development, particularly in the areas of neurodegenerative diseases and oncology. Its ability to selectively activate the PERK signaling pathway provides a specific mechanism for modulating cellular stress responses. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized protocols for its synthesis and application.
References
- 1. (4S,5S)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 445528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRANS-4,5-DIHYDROXY-1,2-DITHIANE | 14193-38-5 [chemicalbook.com]
- 3. 反式-4,5-二羟基-1,2-二噻烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. chemodex.com [chemodex.com]
- 6. (4R,5R)-1,2-dithiane-4,5-diol | C4H8O2S2 | CID 439407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PERK/eIF2α/ATF4/CHOP pathway plays a role in regulating monocrotaline-induced endoplasmic reticulum stress in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
